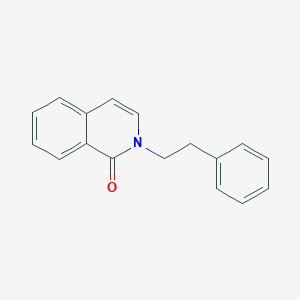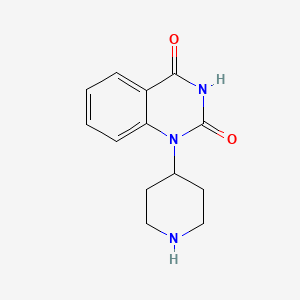
3,5,8-Trimethoxy-2-methyl-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one: is a chemical compound belonging to the chromone family. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of three methoxy groups and a methyl group attached to the chromone core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one typically involves the Claisen–Schmidt condensation reaction. This reaction is performed between 3,5,8-trimethoxyacetophenone and an appropriate aldehyde under basic or acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the same Claisen–Schmidt condensation reaction, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone to its corresponding dihydrochromone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dihydrochromones.
Substitution: Various substituted chromones depending on the reagent used
科学的研究の応用
3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
類似化合物との比較
3,4,5-Trimethoxyacetophenone: A precursor in the synthesis of 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one.
5,7-Dihydroxy-3-methoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one: Another chromone derivative with similar structural features.
Uniqueness: 3,5,8-Trimethoxy-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its three methoxy groups and a methyl group contribute to its stability and reactivity, making it a valuable compound in various research fields .
特性
CAS番号 |
61885-16-3 |
|---|---|
分子式 |
C13H14O5 |
分子量 |
250.25 g/mol |
IUPAC名 |
3,5,8-trimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C13H14O5/c1-7-12(17-4)11(14)10-8(15-2)5-6-9(16-3)13(10)18-7/h5-6H,1-4H3 |
InChIキー |
YFRRKEWKMWBWPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2O1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine](/img/structure/B11864069.png)




![1-[4-(3-Chloropropoxy)-3-methoxyphenyl]ethanol](/img/structure/B11864111.png)
